BEMP phosphazene
Overview
Description
Synthesis Analysis
BEMP phosphazene and related compounds are synthesized through various methodologies, demonstrating their adaptability and utility in different chemical contexts. For instance, BEMP has been highlighted as an active organocatalyst for the living ring-opening polymerization (ROP) of cyclic esters, showcasing its potential in creating polyesters with predictable molecular weights and high end-group fidelity (Zhang et al., 2007).
Molecular Structure Analysis
The electronic structure and bonding of phosphazenes, including BEMP, have been explored through natural bond orbital (NBO) and topological electron density analyses. These studies provide insight into the dominant bonding features and the effects of substituents on the P-N bond, contributing to a deeper understanding of their structural characteristics (Chaplin et al., 2005).
Chemical Reactions and Properties
BEMP phosphazene facilitates a variety of chemical reactions, serving as a catalyst in processes such as the phospha-Michael addition to electron-poor alkenes and the synthesis of macrocyclic cyclophane-based alpha-amino acid derivatives. These applications underscore its role as a versatile catalyst in organic synthesis (Strappaveccia et al., 2016) (Kotha et al., 2002).
Physical Properties Analysis
The physical properties of BEMP phosphazene and related compounds, such as their thermal stability, solubility, and mechanical properties, are crucial for their application in materials science. While specific studies on BEMP's physical properties were not directly identified, the general characteristics of phosphazenes suggest they possess unique attributes suitable for various applications.
Chemical Properties Analysis
The chemical properties of BEMP phosphazene, including its reactivity, stability under different conditions, and interactions with other chemicals, are foundational to its utility in catalysis and polymer synthesis. Its strong basicity and ability to participate in hydrogen bonding are particularly notable, enhancing its effectiveness as a catalyst and reagent in organic synthesis (Ullrich et al., 2019).
Scientific Research Applications
Organocatalysis in Polymerization
BEMP phosphazene, a phosphazene base, has been identified as an active organocatalyst in the living ring-opening polymerization (ROP) of cyclic esters. This application allows for the production of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity. The intermolecular hydrogen bonding of the alcohol initiator to phosphazene bases is crucial for activating the alcohol for ROP of cyclic esters (Zhang et al., 2007).
Synthesis of Unnatural Amino Acids
BEMP phosphazene is employed in the efficient alkylation of the resin-bound benzophenone imine of glycine with various unreactive alkyl halides. This process is significant for the synthesis of unnatural amino acids, a crucial area in biochemical research (O'donnell et al., 1997).
Catalytic Enantioselective Synthesis
In the field of chiral synthesis, BEMP phosphazene is used in the catalytic enantioselective alkylation of glycine derivatives. The process involves alkyl halides and chiral quaternary ammonium salts derived from cinchona alkaloids, which is important for producing enantiomerically enriched compounds (O'donnell et al., 1998).
Gas-Phase Basicity of Superbases
BEMP phosphazene is highlighted in studies measuring gas-phase basicity values of superbases. This research extends the gas-phase basicity scale, particularly in the superbasic region, and is relevant in understanding the fundamental properties of these bases (Kaljurand et al., 2007).
Polymerization of Functional β-Lactones
Research shows that BEMP phosphazene acts as an organocatalyst in the polymerization of functional β-lactones, leading to the formation of poly(hydroxyalkanoate)s. This application is important in the development of biodegradable and biocompatible plastics (Shakaroun et al., 2020).
Synthesis of Drug Microspheres
BEMP phosphazene is used in the synthesis of drug microspheres, such as those containing the antibiotic drug trimethoprime. This application is relevant in the field of drug delivery and controlled release systems (Ozay & Ozay, 2014).
Homogeneous Catalytic Synthesis
BEMP phosphazene is utilized in the homogeneous catalytic synthesis of amino acid derivatives. The process involves the Michael addition of certain esters in the presence of BEMP, contributing to the synthesis of compounds with potential therapeutic applications (Lee et al., 2005).
Intramolecular Hydroamidation of Propargylic Ureas
BEMP phosphazene acts as an organo-catalyst in the synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas. This catalytic method offers excellent chemo- and regioselectivity under ambient conditions, important for heterocyclic chemistry (Casnati et al., 2019).
Catalysis in Phospha-Michael Addition
BEMP phosphazene is used as a heterogeneous catalyst for the phospha-Michael addition of phosphorus nucleophiles to electron-poor alkenes. This catalytic method is efficient for additions to various ketones, esters, and nitriles, expanding the scope of synthetic organic chemistry (Strappaveccia et al., 2016).
Future Directions
properties
IUPAC Name |
2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCBATMPTLKTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243369 | |
Record name | BEMP phosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BEMP phosphazene | |
CAS RN |
98015-45-3 | |
Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BEMP phosphazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEMP phosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEMP PHOSPHAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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